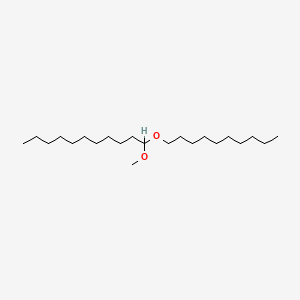
1-(Decyloxy)-1-methoxyundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decyloxy)-1-methoxyundecane is an organic compound belonging to the class of ethers It is characterized by a long hydrocarbon chain with a decyloxy group and a methoxy group attached to the same carbon atom
Méthodes De Préparation
The synthesis of 1-(Decyloxy)-1-methoxyundecane typically involves the reaction of undecanol with decyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of undecanol is replaced by the decyloxy group. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed.
Analyse Des Réactions Chimiques
1-(Decyloxy)-1-methoxyundecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or decyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers.
Applications De Recherche Scientifique
1-(Decyloxy)-1-methoxyundecane has several scientific research applications:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Decyloxy)-1-methoxyundecane is primarily based on its ability to interact with various molecular targets through its ether functional groups. These interactions can influence the solubility, stability, and reactivity of other compounds in a given system. The molecular pathways involved include:
Hydrophobic Interactions: The long hydrocarbon chain allows for strong hydrophobic interactions with other nonpolar molecules.
Hydrogen Bonding: The ether oxygen atoms can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
1-(Decyloxy)-1-methoxyundecane can be compared with other similar compounds such as:
1-(Octyloxy)-1-methoxyoctane: Similar structure but with shorter hydrocarbon chains, leading to different physical properties.
1-(Dodecyloxy)-1-methoxydodecane: Longer hydrocarbon chains, resulting in higher melting and boiling points.
1-(Hexadecyloxy)-1-methoxyhexadecane: Even longer chains, used in specialized industrial applications.
The uniqueness of this compound lies in its balanced chain length, providing an optimal combination of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94291-88-0 |
|---|---|
Formule moléculaire |
C22H46O2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
1-decoxy-1-methoxyundecane |
InChI |
InChI=1S/C22H46O2/c1-4-6-8-10-12-14-16-18-20-22(23-3)24-21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
Clé InChI |
KMMDBOHVGMLBDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(OC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


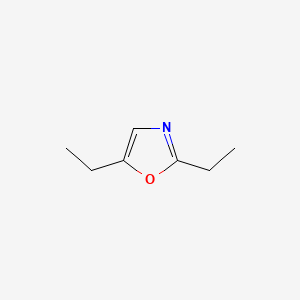
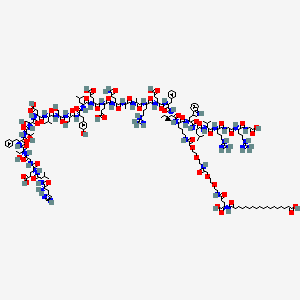
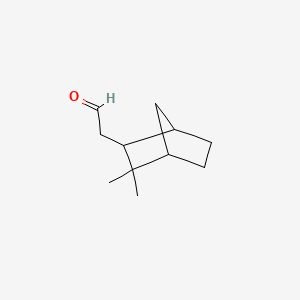
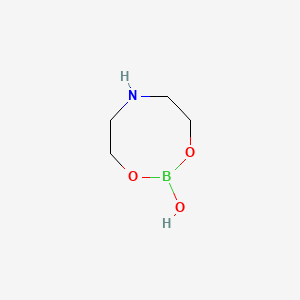
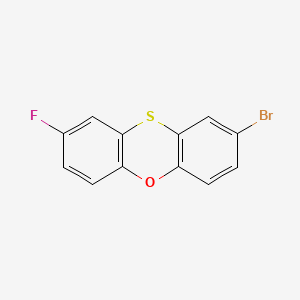
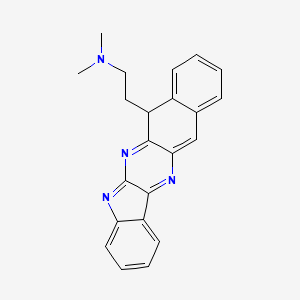
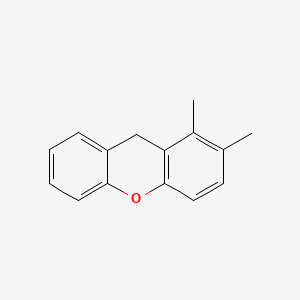
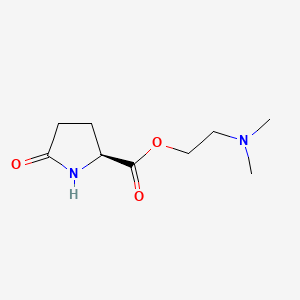
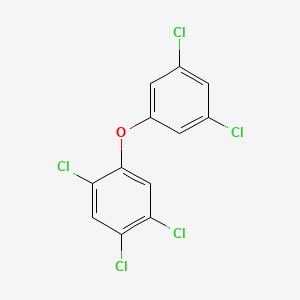
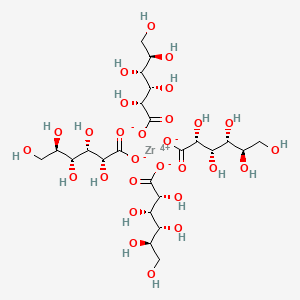
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
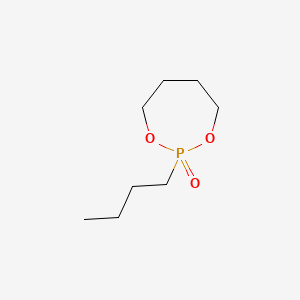
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

